![molecular formula C14H15F2NO3 B2926673 N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide CAS No. 2411254-67-4](/img/structure/B2926673.png)
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the class of molecules known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a wide range of pharmacological effects.
Mécanisme D'action
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide acts as an agonist of the nAChR, which is a type of receptor found in the central and peripheral nervous systems. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been shown to selectively activate certain subtypes of nAChR, which may be responsible for its specific pharmacological effects.
Biochemical and physiological effects:
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been shown to have analgesic effects and may be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide is its selectivity for certain subtypes of nAChR, which allows for more specific pharmacological effects. Additionally, N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been shown to have a good safety profile in animal studies. However, one limitation of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the study of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide. One area of research is the development of more potent and selective nAChR agonists based on the structure of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide in humans for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide is synthesized through a multistep process involving the reaction of various reagents. The synthesis of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide involves the use of but-2-ynedioic acid, which is reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a catalyst. This reaction yields the intermediate product, which is then reacted with difluoromethoxybenzene to produce N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-3-4-13(18)17-8-7-10-5-6-11(19-2)12(9-10)20-14(15)16/h5-6,9,14H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSHALBIVPIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

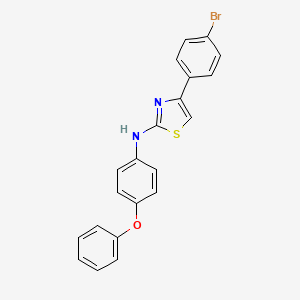

![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)

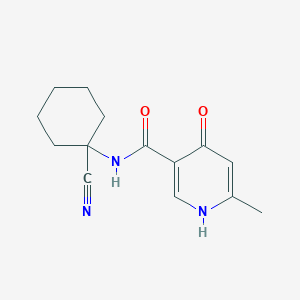

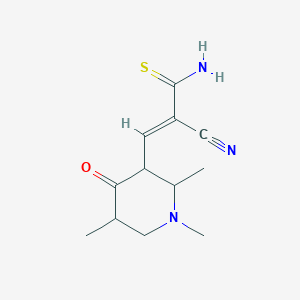

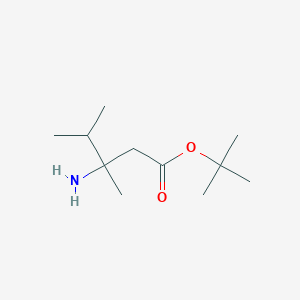
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)
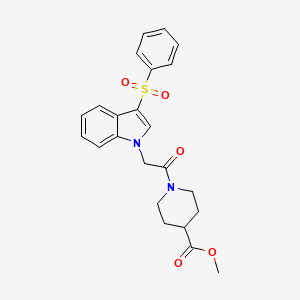
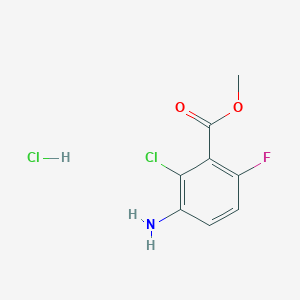
![5-Bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2926612.png)